molecular formula C12H13NO B10759307 5-Hydroxy-N-propargyl-1(R)-aminoindan

5-Hydroxy-N-propargyl-1(R)-aminoindan

カタログ番号: B10759307
分子量: 187.24 g/mol
InChIキー: NRSDGDXUWMMUEV-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxy-N-propargyl-1(R)-aminoindan (R-HPAI) is a chiral small molecule belonging to the class of organic compounds known as indanes. With a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol, this compound is structurally characterized as (3R)-3-[(prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-5-ol . It is identified as a ligand for the Amine oxidase [flavin-containing] B (MAO-B) enzyme, positioning it as a key compound for investigations into monoamine oxidase function and inhibition . Research Applications and Value The primary research value of this compound lies in the field of neuroscience and neuropharmacology. Its mechanism of action is linked to the MAO-B enzyme, a crucial target in the study of neurodegenerative pathways . Furthermore, its close structural analog, rasagiline (N-propargyl-1(R)-aminoindan), is a well-established irreversible MAO-B inhibitor used as an anti-Parkinson agent . Studies on these related propargylamine derivatives have revealed valuable properties that extend beyond MAO-B inhibition, including: Neuroprotective Effects: Demonstrated protection against apoptosis induced by various neurotoxins in cellular models . Induction of Neurotrophic Factors: Shown to increase the synthesis of Glial Cell Line-Derived Neurotrophic Factor (GDNF) through activation of the NF-κB transcription factor pathway . Anti-Apoptotic Mechanisms: Found to upregulate anti-apoptotic Bcl-2 family proteins and influence mitochondrial membrane potential, thereby suppressing key steps in the apoptotic cascade . This compound offers researchers a critical tool for probing the complex mechanisms of neuroprotection and developing potential therapeutic strategies for conditions like Parkinson's disease and Alzheimer's disease. Note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C12H13NO

分子量

187.24 g/mol

IUPAC名

(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C12H13NO/c1-2-7-13-12-6-4-9-3-5-10(14)8-11(9)12/h1,3,5,8,12-14H,4,6-7H2/t12-/m1/s1

InChIキー

NRSDGDXUWMMUEV-GFCCVEGCSA-N

異性体SMILES

C#CCN[C@@H]1CCC2=C1C=C(C=C2)O

正規SMILES

C#CCNC1CCC2=C1C=C(C=C2)O

製品の起源

United States

Chemical Synthesis and Derivatization Strategies of 5 Hydroxy N Propargyl 1 R Aminoindan and Analogues

Synthetic Pathways for the Indane Core Formation

The indane skeleton, a fusion of a benzene (B151609) ring and a cyclopentane (B165970) ring, is the foundational structure of the target molecule. drugbank.com Synthetic approaches to this core typically begin with precursors that can be cyclized to form the five-membered ring. A common starting material is 1-indanone (B140024). researchgate.net The synthesis of rasagiline (B1678815) analogues, for instance, has been achieved starting from 5,6,7-trimethoxyindan-1-one. figshare.com The general strategy involves the functionalization of this ketone to introduce the amino group at the 1-position. This can be accomplished through reductive amination of 1-indanone, which directly converts the carbonyl group into the desired amine. researchgate.net Alternative routes might involve the conversion of the ketone to an oxime, followed by reduction to the amine. googleapis.com These methods provide access to the essential 1-aminoindan (B1206342) scaffold, which serves as the key intermediate for subsequent functionalization.

Methodologies for Hydroxyl Group Introduction

The introduction of a hydroxyl (-OH) group at the 5-position of the indane ring is a critical step that significantly influences the compound's properties and stability. nih.gov The position of the hydroxyl group is crucial; studies have shown that the chemical stability of hydroxy-1-aminoindans is strongly affected by the location of the OH group relative to the amino moiety. nih.gov Specifically, 5-hydroxy analogues, where the hydroxyl and amino groups are in a para-orientation, are inherently unstable as free bases and are typically isolated as their hydrochloride salts. nih.gov

The synthesis can proceed in two main ways:

Starting with a hydroxylated precursor: The synthesis can begin with an indanone that already contains a hydroxyl group or a protected hydroxyl group (e.g., a methoxy (B1213986) group) at the desired position. This methoxy group can later be deprotected (demethylated) to reveal the free hydroxyl group.

Hydroxylation of the indane ring: Direct hydroxylation of the aromatic ring of an aminoindan precursor is another possibility, although this can present challenges with regioselectivity. researchgate.net Metabolic studies of related compounds like rasagiline show that hydroxylation occurs in vivo, forming metabolites such as 3-hydroxy-N-propargyl-1-aminoindan. wikipedia.org This biological transformation highlights the chemical possibility of introducing a hydroxyl group onto the indane structure. The presence of the hydroxyl group can activate the aromatic ring, influencing its reactivity. researchgate.net

The polar nature of the hydroxyl group, conferred by the electronegative oxygen atom, allows it to form hydrogen bonds, which can influence the molecule's solubility and interactions. britannica.com

Strategies for Propargyl Amine Moiety Attachment

The attachment of the N-propargyl group (CH≡C-CH₂-) is a defining step in the synthesis. This is typically achieved by the alkylation of the primary amine of a 1-aminoindan intermediate. google.com The propargyl group is crucial for the activity of related compounds. rsc.org

Several methods have been developed for this N-alkylation reaction, varying in the choice of propargylating agent, base, and solvent. A common and direct approach is the reaction of (R)-1-aminoindan with a propargyl halide, such as propargyl chloride or propargyl bromide. googleapis.comgoogle.com This reaction is conducted in the presence of a base to neutralize the hydrogen halide formed during the reaction. googleapis.com

Another effective alkylating agent is propargyl benzenesulfonate. google.comgoogle.com To prevent over-alkylation, which can lead to the formation of tertiary amines (N,N-bispropargylaminoindan), reaction conditions must be carefully controlled. google.com One strategy to avoid this is to protect the amine as an amide before alkylation. google.com

The table below summarizes various reported conditions for the propargylation of 1-aminoindan.

Propargylating AgentBaseSolventTemperatureReference
Propargyl chloridePotassium carbonateAcetonitrile60°C googleapis.comgoogle.comgoogle.com
Propargyl bromidePotassium carbonateAcetonitrileReflux google.com
Propargyl benzenesulfonateAqueous sodium hydroxideTolueneNot specified google.com
Propargyl chlorideDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)THF (Tetrahydrofuran)0-5°C google.com
Propargyl bromidePotassium bicarbonateAcetonitrileNot specified googleapis.com

Stereoselective Synthesis Approaches

Achieving the correct (R)-configuration at the 1-position of the aminoindan is paramount. Several stereoselective strategies have been developed to obtain the enantiomerically pure (R)-1-aminoindan precursor.

Classical Resolution: This method involves the separation of a racemic mixture of 1-aminoindan. The racemic amine is reacted with a chiral acid, such as (R,R)-tartaric acid or L-tartaric acid, to form diastereomeric salts. google.comresearchgate.netgoogle.com These salts exhibit different solubilities, allowing them to be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the enantiomerically pure (R)-1-aminoindan.

Asymmetric Synthesis: These methods aim to create the chiral center directly with the desired stereochemistry.

Using Chiral Auxiliaries: A chiral auxiliary, such as (R)-phenylglycine amide, can be attached to 1-indanone to form a chiral ketimine. Diastereoselective reduction of this intermediate, followed by removal of the auxiliary, yields the desired (S)- or (R)-1-aminoindan with high enantiomeric excess. researchgate.net

Catalytic Asymmetric Reduction: The asymmetric hydrogenation of an indanone-derived enamide using chiral rhodium or ruthenium catalysts is a powerful method for producing the chiral amine. researchgate.net Similarly, a non-chiral imine or oxime derived from 1-indanone can be reduced with a chiral reducing agent, like a complex of lithium aluminum hydride and ephedrine, to yield the chiral amine. googleapis.com

Biocatalysis: Enzymatic methods offer high selectivity and mild reaction conditions.

Transaminases: These enzymes can catalyze the direct amination of a prochiral ketone (e.g., 4-cyano indanone) to produce the chiral amine with high enantioselectivity and yield. ajpamc.com

Dynamic Kinetic Resolution (DKR): This chemoenzymatic approach uses a lipase (B570770), such as Candida antarctica lipase B (CALB), in combination with a metal nanocatalyst (e.g., Palladium). researchgate.net The enzyme selectively acylates one enantiomer of the racemic amine, while the metal catalyst continuously racemizes the unreacted enantiomer, theoretically allowing for a 100% yield of the single, desired enantiomer. researchgate.net

Synthesis of Structurally Related Hydroxyaminoindan Derivatives

The synthesis of various hydroxyaminoindan regioisomers and related derivatives has been explored to investigate structure-activity relationships. The synthetic strategies are often similar to those for the 5-hydroxy derivative, differing mainly in the choice of starting material.

Regioisomers: The 4-, 6-, and 7-hydroxy-1-aminoindans and their N-propargyl derivatives have been prepared. nih.gov Unlike the unstable 5-OH analogues, the 4- and 6-OH regioisomers were found to be stable. The 7-hydroxy derivatives represent an intermediate case of stability. nih.gov

Metabolite Synthesis: The major metabolite of rasagiline is 1-(R)-aminoindan, while hydroxyaminoindan is a metabolite of the drug ladostigil (B1674322). nih.govnih.gov The synthesis of these metabolites is important for pharmacological studies.

Other Analogues: More complex analogues have also been synthesized. For example, 2-amino-4,5,6-trimethoxyindane and 1-amino-5,6,7-trimethoxyindane were synthesized starting from 5,6,7-trimethoxyindan-1-one. figshare.com The synthesis involved reduction of the ketone, conversion to an azide (B81097) via a Mitsunobu reaction, and subsequent hydrogenation to the amine. figshare.com Carbamate (B1207046) derivatives of rasagiline have also been developed as dual-function inhibitors. nih.gov

Chemical Reactions for Further Derivatization

The functional groups of 5-Hydroxy-N-propargyl-1(R)-aminoindan—the secondary amine, the hydroxyl group, and the terminal alkyne—offer multiple sites for further chemical modification.

The inherent instability of 5- and 7-hydroxy-aminoindans is attributed to their facile conversion into reactive quinone methide intermediates. nih.gov This reactivity can be harnessed for derivatization. For instance, the ortho-quinone methide generated from 7-hydroxy-aminoindans can be trapped with ethyl vinyl ether in a Diels-Alder reaction to form tricyclic acetals. nih.gov

The amino group can be further functionalized. For example, aminoindanes have been reacted with chlorosulfonyl isocyanate (CSI) to produce sulfamoyl carbamates, which are then converted to sulfamides via hydrogenolysis. figshare.com This demonstrates a pathway to introduce sulfamide (B24259) moieties. The synthesis of carbamate derivatives from the hydroxyl group on the indane ring has also been reported, leading to compounds with potential dual inhibitory activity. nih.gov

Enzyme Inhibition Profile and Mechanistic Elucidation of 5 Hydroxy N Propargyl 1 R Aminoindan

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B is a mitochondrial outer membrane flavoenzyme that plays a significant role in the catabolism of monoamine neurotransmitters, particularly dopamine (B1211576). nih.govnih.gov Inhibition of MAO-B increases the synaptic availability of dopamine and is a validated strategy in the management of Parkinson's disease. parkinson.org 5-Hydroxy-N-propargyl-1(R)-aminoindan belongs to the N-propargylaminoindan class of irreversible MAO-B inhibitors. nih.govresearchgate.net

The therapeutic utility of MAO-B inhibitors is tightly linked to their selectivity for the B-isoform over the A-isoform (MAO-A). While MAO-B is primarily involved in dopamine breakdown in the brain, MAO-A metabolizes serotonin (B10506) and norepinephrine (B1679862) and is abundant in the gastrointestinal tract. nih.govpsychscenehub.com Inhibition of MAO-A can lead to a hypertensive crisis, known as the "cheese effect," when tyramine-rich foods are consumed. nih.gov

This compound, also referred to in literature as 6-hydroxy-N-propargyl-1(R)-aminoindan (R-HPAI), demonstrates a strong preference for MAO-B. nih.govacs.org However, its selectivity can be lower than that of its parent compound, rasagiline (B1678815). Studies comparing rasagiline and its analogues show that while rasagiline has the highest specificity for MAO-B, with a potency approximately 100-fold greater for MAO-B than for MAO-A, its derivatives, including the hydroxy-substituted analogue, exhibit lower isozyme specificities. acs.org The R-enantiomer configuration is critical for high-potency MAO-B inhibition, as the corresponding S-enantiomer is thousands of times less potent. acs.orgnih.gov

CompoundTarget EnzymeInhibition Potency (IC50)Selectivity (MAO-A IC50 / MAO-B IC50)
RasagilineRat Brain MAO-B4.43 ± 0.92 nM~93
RasagilineRat Brain MAO-A412 ± 123 nM
This compound (R-HPAI)Human MAO-BData not precisely quantified in sources, but noted to have lower specificity than rasagiline. acs.orgLower than rasagiline
Selegiline (B1681611)Rat Brain MAO-BSimilar to Rasagiline in vitro nih.govSimilar to Rasagiline nih.gov

Like other propargylamine-based inhibitors, this compound acts as a mechanism-based, irreversible inhibitor of MAO-B. nih.govresearchgate.net The process of inhibition involves the enzyme's own catalytic machinery. The generally accepted mechanism posits that the enzyme oxidizes the propargylamine (B41283) inhibitor, which is then converted into a reactive intermediate. nih.govresearchgate.net

This reactive species, an allene (B1206475) or a related moiety, subsequently forms a covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govnih.gov Specifically, the inhibitor attaches to the N(5) atom of the flavin ring system. nih.govnih.govrmmj.org.il This covalent modification, a flavocyanine adduct, permanently inactivates the enzyme. acs.org Kinetic studies have shown that for these inhibitors, the covalent bond formation occurs in a single turnover without the production of hydrogen peroxide (H₂O₂). acs.org This irreversible binding accounts for the long-lasting therapeutic effect of this class of drugs. psychscenehub.comnih.gov

Comparative Enzymology with Other Propargylamine MAO Inhibitors

Comparison with Rasagiline (N-propargyl-1(R)-aminoindan)

Rasagiline, a potent, irreversible, and selective inhibitor of monoamine oxidase B (MAO-B), serves as a foundational reference for understanding its hydroxylated analogue, this compound. Rasagiline itself is characterized by a high degree of selectivity for MAO-B over MAO-A. nih.govresearchgate.net This selectivity is crucial for its therapeutic action in Parkinson's disease, as it enhances dopaminergic activity in the striatum with a lower risk of the hypertensive crisis (the "cheese effect") associated with MAO-A inhibition. nih.gov

The inhibitory mechanism of rasagiline involves the formation of a covalent adduct with the N5 atom of the flavin cofactor within the active site of the MAO-B enzyme, leading to irreversible inhibition. nih.gov Full recovery of enzyme activity after discontinuation of rasagiline requires the de novo synthesis of the enzyme, a process that can take several days or weeks. nih.gov

In comparative studies using human brain tissue, rasagiline demonstrates potent inhibition of MAO-B with a 50% inhibitory concentration (IC50) in the nanomolar range. nih.gov Its potency against MAO-A is significantly lower, underscoring its selectivity. nih.govresearchgate.net

Comparison with Selegiline

Selegiline is another irreversible MAO-B inhibitor that shares the propargylamine pharmacophore responsible for its mechanism of action. Like rasagiline, it covalently binds to the FAD cofactor of the enzyme. nih.gov In terms of potency, studies on human brain tissue show that selegiline and rasagiline have similar IC50 values for the inhibition of MAO-B. nih.gov However, some research indicates that rasagiline is more potent than selegiline for the inhibition of MAO-A. nih.gov

A key differentiating factor between the compounds lies in their metabolic pathways. Selegiline is metabolized to L-methamphetamine and L-amphetamine, which can have undesirable amphetamine-like side effects. rasagiline.com In contrast, rasagiline is metabolized to 1-(R)-aminoindan, a non-amphetamine compound that is itself investigated for neuroprotective properties. rasagiline.comnih.gov this compound, as a derivative of the aminoindan scaffold, similarly avoids the generation of amphetamine metabolites.

CompoundEnzymeTissue SourceIC50 Value (nM)Reference
RasagilineMAO-AHuman Brain700 nih.gov
RasagilineMAO-BHuman Brain14 nih.gov
RasagilineMAO-ARat Brain412 nih.govresearchgate.net
RasagilineMAO-BRat Brain4.43 nih.govresearchgate.net
SelegilineMAO-AHuman BrainNo significant difference from Rasagiline nih.gov
SelegilineMAO-BHuman BrainNo significant difference from Rasagiline nih.gov

Comparison with Ladostigil (B1674322) and other Multi-target Agents

This compound is the primary metabolite responsible for the MAO inhibitory effects of Ladostigil. nih.gov Ladostigil itself is a novel multi-target agent designed by combining the pharmacophore of rasagiline with a carbamate (B1207046) moiety, conferring cholinesterase inhibitory activity. nih.gov

A crucial mechanistic aspect is that Ladostigil acts as a prodrug for MAO inhibition. In vitro, Ladostigil itself is a very weak MAO inhibitor. nih.gov However, following administration in vivo, it is metabolized to this compound (also referred to as R-HPAI), which then exerts the inhibitory action on both MAO-A and MAO-B. nih.gov This metabolic activation results in brain-selective MAO inhibition, with significantly less effect on peripheral MAO in the liver and intestine, which may reduce the risk of systemic side effects. nih.govnih.gov While the precise IC50 values for the isolated this compound metabolite are not specified in the reviewed literature, crystallographic studies have confirmed its binding within the active site of the MAO-B enzyme. acs.org

CompoundEnzymeIC50 Value (µM)NoteReference
Ladostigil (Parent Drug)MAO-B37.1Weak in vitro inhibitor; acts as a prodrug. medchemexpress.com
Ladostigil (Parent Drug)AChE31.8Inhibition is primarily due to the R-MCPAI metabolite. medchemexpress.com

Exploration of Inhibition against Other Enzymatic Targets (e.g., Cholinesterases in multifunctional designs)

The multi-target design of Ladostigil aims to simultaneously address both monoaminergic and cholinergic deficits observed in neurodegenerative diseases like Alzheimer's disease. However, the inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) is not mediated by this compound.

Instead, the cholinesterase inhibitory activity of Ladostigil is attributed to a different major metabolite, R-MCPAI (6-(N-methyl carbamyloxy)-1(R)-aminoindan hydrochloride). nih.govnih.gov This metabolite is responsible for the pseudo-reversible inhibition of AChE. nih.gov A unique characteristic of this inhibition is a "ceiling effect," where the maximal enzyme inhibition achievable does not surpass 50-55%, even with increasing doses of the parent drug. nih.gov This kinetic profile, characterized by rapid formation and fast hydrolysis of the drug-enzyme complex, is thought to contribute to a lower incidence of cholinergic adverse effects. nih.gov

Therefore, the functionality of Ladostigil is partitioned between its metabolites: this compound is the active MAO inhibitor, while R-MCPAI is the active cholinesterase inhibitor. This elegant prodrug approach allows for a dual-action therapeutic strategy from a single administered molecule.

Neuroprotective and Anti Apoptotic Mechanisms of 5 Hydroxy N Propargyl 1 R Aminoindan

Modulation of Cellular Apoptotic Pathways

The intrinsic pathway of apoptosis is tightly regulated by a balance of pro- and anti-apoptotic proteins and is a primary target for neuroprotective intervention. Compounds based on the N-propargyl-1(R)-aminoindan structure exert their anti-apoptotic effects by directly influencing key components of this pathway.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, comprising both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax). The ratio of these proteins helps determine cell fate.

Table 1: Effect on Bcl-2 Family Proteins

Protein Classification Observed Effect Reference
Bcl-2 Anti-apoptotic Increased expression nih.gov, nih.gov, nih.gov
Bcl-xL Anti-apoptotic Increased expression nih.gov, nih.gov
Bax Pro-apoptotic No change in expression / Downregulated nih.gov, nih.gov

Caspases are a family of cysteine proteases that execute the process of apoptosis. The intrinsic pathway typically involves the activation of an initiator caspase, Caspase 9, which in turn activates executioner caspases, such as Caspase 3. nih.govumass.edu

The metabolite 1-(R)-aminoindan has been shown to decrease the cleavage, and therefore the activation, of both Caspase 9 and Caspase 3 in a cytotoxic model of human neuroblastoma cells. nih.gov This inhibition of the caspase cascade is a critical downstream effect of the compound's influence on mitochondrial stability and Bcl-2 protein regulation, effectively halting the execution phase of apoptosis. nih.gov

Table 2: Effect on Caspase Activation

Caspase Role Observed Effect Reference
Caspase 9 Initiator Decreased cleavage/activation nih.gov
Caspase 3 Executioner Decreased cleavage/activation nih.gov

The phosphorylation of the histone variant H2A.X at serine 139 (to form γH2AX) is a sensitive marker of DNA double-strand breaks, a form of cellular damage that can trigger apoptosis. nih.govresearchgate.netresearchgate.net High levels of γH2AX are often associated with the initiation of the apoptotic process.

Research on 1-(R)-aminoindan, the major metabolite of N-propargyl-1(R)-aminoindan, has demonstrated its ability to significantly reduce the levels of this apoptosis-associated phosphorylated protein. nih.gov In a study using human neuroblastoma SK-N-SH cells, treatment with aminoindan at concentrations of 0.1-1 µmol/L markedly lowered the amount of H2A.X (Ser139). nih.gov This finding suggests that the compound's neuroprotective effects extend to mitigating DNA damage signals that would otherwise commit the cell to apoptosis.

Influence on Mitochondrial Homeostasis and Cell Survival

Mitochondria are central to the intrinsic apoptotic pathway. Their health and stability are paramount for cell survival. The anti-apoptotic mechanisms of N-propargyl-1(R)-aminoindan and related compounds are fundamentally linked to their ability to preserve mitochondrial integrity.

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the mitochondrial membranes. plos.org Its prolonged opening is a critical event in apoptosis, leading to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. scienceopen.com

The neuroprotective action of compounds with the propargylamine (B41283) moiety has been directly linked to the prevention of MPT pore opening. nih.gov This protective mechanism helps maintain mitochondrial viability and prevents the downstream activation of the apoptotic cascade. nih.gov

The mitochondrial membrane potential (ΔΨm) is essential for ATP production and is a key indicator of mitochondrial health. A collapse in ΔΨm is an early event in apoptosis. Studies have shown that the anti-apoptotic properties of N-propargyl-1(R)-aminoindan are related to the stabilization of this membrane potential, further preventing the progression of cell death.

Interaction with Peripheral Benzodiazepine (B76468) Receptor (PBR/TSPO)

The translocator protein (18 kDa), or TSPO, formerly known as the peripheral benzodiazepine receptor (PBR), is a protein primarily located in the outer mitochondrial membrane. origene.commdpi.com It is a component of the mitochondrial permeability transition pore (mPTP), a complex involved in the regulation of apoptosis, or programmed cell death. mdpi.comrasagiline.com TSPO is considered a biosensor of neuropathology, as its expression is markedly increased in response to brain injury and neuroinflammation. origene.com

The neuroprotective action of the N-propargyl-1(R)-aminoindan structure is linked to its interaction with this mitochondrial protein complex. Studies have shown that rasagiline (B1678815) can interact with the PBR/TSPO. rasagiline.com Specifically, it has been demonstrated to prevent the binding of the ligand PK 11195 to this receptor. rasagiline.com This interaction is significant because the binding of certain ligands to PBR/TSPO can be a pro-apoptotic signal. By modulating the activity at this receptor, N-propargyl-1(R)-aminoindan derivatives can help delay the opening of the voltage-dependent anion channels (VDAC) that form part of the mitochondrial permeability transition pore, thereby preventing the release of apoptotic factors like cytochrome c and subsequent caspase activation. rasagiline.com

Modulation of Neurotrophic Factor Expression

Glial Cell Line-Derived Neurotrophic Factor (GDNF) is a potent survival factor for several neuronal populations, particularly dopaminergic neurons, which are progressively lost in Parkinson's disease. It promotes the survival, differentiation, and maintenance of these neurons, making it a key target for neuroprotective strategies.

Research has demonstrated that N-propargyl-1(R)-aminoindan (rasagiline) can increase both the protein and mRNA levels of GDNF in human neuroblastoma SH-SY5Y cells. This effect is attributed to the presence of the propargyl group, as the analogue lacking this moiety, 1-aminoindan (B1206342), did not produce the same effect. The ability of the core N-propargyl-1(R)-aminoindan structure to enhance the expression of this critical neurotrophic factor is a significant component of its neuroprotective profile.

The mechanism by which N-propargyl-1(R)-aminoindan upregulates GDNF involves the activation of the Nuclear Factor-kappaB (NF-κB) transcription factor. NF-κB is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress and inflammation; it also plays a critical role in regulating neuronal survival.

The activation process initiated by rasagiline involves the phosphorylation of IκB, the inhibitory subunit that sequesters NF-κB in the cytoplasm. Once IκB is phosphorylated, it is degraded, allowing the active p65 subunit of NF-κB to translocate from the cytoplasm into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of target genes, including GDNF. The direct involvement of this pathway was confirmed in studies where sulfasalazine, an inhibitor of IκB kinase, simultaneously suppressed both the rasagiline-induced activation of NF-κB and the subsequent increase in GDNF levels.

Effects on Cellular Signaling Pathways

Protein Kinase C (PKC) represents a family of enzymes that are central to controlling the function of other proteins through phosphorylation. These kinases play crucial roles in a variety of cellular signaling pathways, including those governing cell survival, neuronal plasticity, and apoptosis. nih.gov The activation of specific PKC isoforms is a key element in the neuroprotective action of N-propargyl-1(R)-aminoindan (rasagiline). nih.govnih.govnih.gov

In vivo studies in mice have shown that administration of rasagiline up-regulates the expression of both PKCα and PKCε isozymes in the hippocampus. nih.gov Furthermore, treatment of PC12 cells with rasagiline resulted in a significant increase in the membrane translocation and phosphorylation of PKC, particularly the α and ε isoforms, indicating their activation. nih.govresearchgate.net This activation of PKC is linked to the anti-apoptotic effects of the compound, partly through the regulation of the Bcl-2 family of proteins. nih.gov

Table 1: Effect of N-propargyl-1(R)-aminoindan (Rasagiline) on PKC Isoform Activation in PC12 Cells

TreatmentPKC IsoformChange in Membrane Fraction ImmunoreactivityStatistical Significance
Rasagiline (1 µM)p-PKC (pan)Increasedp<0.001
Rasagiline (1 µM)PKCαIncreasedp<0.01
Rasagiline (1 µM)PKCεIncreasedp<0.001

Data derived from studies on rat pheochromocytoma (PC12) cells treated for 1 hour. researchgate.net

The Mitogen-Activated Protein Kinase (MAPK) pathways are a critical chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. origene.comnih.gov These pathways regulate fundamental cellular processes including proliferation, differentiation, and survival. nih.gov The neuroprotective activities of N-propargyl-1(R)-aminoindan are also mediated through the MAPK/ERK pathway. rasagiline.com

Studies have shown that rasagiline directly activates the PKC-MAP kinase pathway, leading to a concentration- and time-dependent phosphorylation of the MAP kinases p42 and p44 (also known as ERK1 and ERK2). rasagiline.com This signaling cascade is involved in the regulation of amyloid precursor protein (APP) processing. rasagiline.comnih.gov Specifically, the PKC- and MAP kinase-dependent activation of α-secretase promotes the non-amyloidogenic processing of APP, leading to the production of the neuroprotective and neurotrophic soluble APP alpha (sAPPα). nih.gov The importance of this pathway to the compound's neuroprotective effect was highlighted by the finding that the ERK inhibitor PD98059 blocks this activity. rasagiline.com

Anti-oxidative Stress Mechanisms

The neuroprotective capabilities of 5-Hydroxy-N-propargyl-1(R)-aminoindan are significantly linked to its potent anti-oxidative stress properties. It employs a dual approach: directly shielding neurons from oxidative insults and bolstering the brain's intrinsic antioxidant defense systems.

Protection against Oxidative Stress-Induced Damage (e.g., peroxynitrite, 6-hydroxydopamine, MPTP)

This compound demonstrates robust protective effects against a variety of potent neurotoxins that induce oxidative stress. Research has shown that it effectively protects dopaminergic cells from apoptosis induced by peroxynitrite, a powerful and destructive reactive nitrogen species. mdpi.comresearchgate.netresearchgate.net This protection is not due to direct scavenging of peroxynitrite but rather through the stabilization of the mitochondrial membrane potential, which is a critical step in preventing the initiation of the apoptotic cascade. mdpi.comresearchgate.net

Furthermore, the compound provides significant neuroprotection in models utilizing the neurotoxins 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.goveurekaselect.comresearchgate.net These toxins are widely used to replicate the dopaminergic neurodegeneration seen in Parkinson's disease. The protective mechanism of this compound in these models involves the inhibition of the apoptotic cascade, including the prevention of caspase-3 activation and DNA fragmentation. researchgate.net By mitigating the damage from these potent oxidants, the compound helps preserve neuronal integrity and function.

Table 1: Protective Effects Against Specific Neurotoxins

NeurotoxinProtective MechanismKey Research Finding
PeroxynitriteStabilization of mitochondrial membrane potential, prevention of apoptosis. mdpi.comresearchgate.netReduces apoptotic DNA damage in human dopaminergic neuroblastoma SH-SY5Y cells. mdpi.com
6-hydroxydopamine (6-OHDA)Inhibition of the apoptotic cascade. researchgate.netProtects dopaminergic SH-SY5Y cells from apoptosis induced by 6-OHDA. researchgate.net
MPTPAttenuation of oxidative stress and neuroinflammation. nih.govProtects against dopaminergic neurodegeneration in MPTP-induced mouse models of Parkinson's disease. nih.gov

Enhancement of Endogenous Antioxidant Capacity (e.g., SOD, catalase)

Beyond its direct protective actions, this compound also strengthens the brain's own antioxidant defenses. Studies have shown that long-term administration of this compound can significantly increase the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase. nih.govnih.gov In a study involving rats, treatment with the compound led to a two- to four-fold increase in both Mn-SOD and Cu,Zn-SOD activities and an approximate two-fold increase in catalase activity in the substantia nigra and striatum. nih.gov These enzymes are vital for detoxifying harmful reactive oxygen species; SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized by catalase. By boosting the levels of these enzymes, this compound enhances the capacity of dopaminergic neurons to withstand oxidative stress. nih.gov

Table 2: Enhancement of Endogenous Antioxidant Enzymes in Rat Brain

EnzymeBrain RegionObserved Increase in Activity
Superoxide Dismutase (SOD)Substantia Nigra, Striatum2 to 4-fold
CatalaseSubstantia Nigra, Striatum~2-fold
Data derived from a study on F-344 rats. nih.gov

Neuroprotective Effects Independent of Monoamine Oxidase Inhibition

A critical aspect of the neuroprotective profile of this compound is that its beneficial effects extend beyond its function as a monoamine oxidase (MAO) inhibitor. nih.gov Numerous studies have established that its ability to protect neurons from various insults occurs through mechanisms that are entirely separate from the inhibition of MAO-B. nih.gov This has been demonstrated by comparing its actions with its S-isomer, which is not an MAO inhibitor, yet still exhibits neuroprotective properties. pharmgkb.org These independent anti-apoptotic activities are attributed to the molecule's inherent chemical structure, particularly the propargyl moiety. pharmgkb.org The compound's ability to modulate cell survival pathways, such as increasing the expression of the anti-apoptotic Bcl-2 protein family, is a key part of this MAO-independent neuroprotection. nih.gov

Role of Specific Structural Moieties in Neuroprotection

The specific chemical structure of this compound contains key functional groups, or moieties, that are directly responsible for its neuroprotective actions.

Importance of the Propargyl Moiety

The propargyl group (a three-carbon chain with a triple bond) is of paramount importance for the compound's neuroprotective and anti-apoptotic activities. mdpi.compharmgkb.org This moiety is believed to confer the ability to prevent the collapse of the mitochondrial membrane potential and the subsequent activation of the caspase cascade, which are central to the apoptotic process. Structure-activity relationship studies have confirmed that the propargylamine group is a requirement for the protective effects against toxins like peroxynitrite. mdpi.com The neuroprotective capacity is not unique to this specific molecule but is a feature of related propargylamines, underscoring the critical role of this functional group in preventing neuronal cell death, independent of MAO inhibition. nih.govpharmgkb.org

Contribution of the Hydroxyl Group

The presence of a hydroxyl (-OH) group on the indane ring classifies this compound as a phenolic compound. Phenolic compounds are well-known for their antioxidant properties. pharmgkb.org The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby reducing oxidative stress. This is a fundamental mechanism by which phenolic compounds exert neuroprotective effects. nih.gov While the major metabolite of the related drug ladostigil (B1674322), known as hydroxyaminoindan, has demonstrated neuroprotective properties, it is the intrinsic chemical nature of the hydroxyl group on the aromatic ring of this compound that contributes to its antioxidant capacity. nih.gov This moiety enhances the molecule's ability to scavenge free radicals, complementing the anti-apoptotic actions conferred by the propargyl group.

Significance of the Aminoindan Scaffold

The aminoindan scaffold, a bicyclic molecular framework consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring containing an amino group, is a cornerstone in the architecture of several potent neuroprotective agents. Its significance extends beyond being a mere structural backbone; it is an active contributor to the therapeutic properties of compounds like rasagiline (N-propargyl-1(R)-aminoindan) and its derivatives, including this compound. The inherent neuroprotective qualities of this scaffold, independent of the propargyl moiety responsible for monoamine oxidase B (MAO-B) inhibition, underscore its importance in neuropharmacology.

Structurally, the rigid conformation of the aminoindan scaffold plays a crucial role in how these molecules orient themselves within the active sites of their biological targets. In the case of MAO-B inhibitors, the indan (B1671822) ring positions the N-propargyl group optimally for covalent binding to the flavin cofactor of the enzyme. This precise orientation is critical for the potent and irreversible inhibition of the enzyme. Beyond enzymatic inhibition, the scaffold is fundamental to the molecule's ability to engage with other cellular components involved in neuroprotection.

The anti-apoptotic mechanisms of propargylamine compounds are multifaceted, involving the stabilization of the mitochondrial membrane and the modulation of the Bcl-2 family of proteins. While the propargyl group is often credited with these effects, the aminoindan scaffold is essential for delivering this functional group to the appropriate subcellular locations and ensuring proper interaction with mitochondrial targets. The neuroprotective activity of rasagiline and its derivatives is not solely a result of MAO-B inhibition; its S-enantiomer, which is a significantly weaker MAO inhibitor, exhibits comparable neuroprotective properties, further highlighting the role of the core aminoindan structure.

Furthermore, the aminoindan scaffold serves as a versatile template for the development of novel multifunctional neuroprotective drugs. By adding different functional groups to the aminoindan core, researchers have created compounds that combine neuroprotective properties with other therapeutic actions. For instance, the addition of a carbamate (B1207046) moiety to the rasagiline structure resulted in TV3326, a compound that retains the neuroprotective activities of the original molecule while also acting as a cholinesterase inhibitor, a desirable trait for treating Alzheimer's disease. This modularity demonstrates the chemical tractability and strategic importance of the aminoindan scaffold in designing next-generation therapies for neurodegenerative disorders.

Table 1: Neuroprotective Effects Associated with the Aminoindan Scaffold

Compound Model Key Finding Reference
1-(R)-aminoindan Rat models of Parkinson's disease (6-hydroxydopamine and lactacystin-induced) Reversed behavioral asymmetry and restored striatal catecholamine levels.
1-(R)-aminoindan Neuronal cell cultures Significantly protected neurons from hydrogen peroxide-induced oxidative stress.
Rasagiline (N-propargyl-1(R)-aminoindan) Human dopaminergic SH-SY5Y cells Increased the expression of anti-apoptotic Bcl-2 family proteins.
Rasagiline (N-propargyl-1(R)-aminoindan) PC-12 and SH-SY5Y cells Exhibited neuroprotective and anti-apoptotic activity against various neurotoxins.

Structure Activity Relationships Sar of 5 Hydroxy N Propargyl 1 R Aminoindan and Analogues

Impact of Substituents on the Indane Ring

The indane ring system is a critical component of the pharmacophore, and modifications to this structure significantly influence the inhibitory potency and selectivity for MAO-A and MAO-B. Studies on rasagiline (B1678815) analogues and related indanone derivatives have shown that the position and nature of substituents on the indane ring are pivotal. nih.govnih.gov

Position of Substitution : The location of substituents on the indane ring dramatically alters activity. For instance, in related 1-indanone (B140024) derivatives, C6-substituted compounds were found to be particularly potent and selective MAO-B inhibitors. nih.gov Conversely, C5-substituted indanone and indane derivatives are comparatively weaker as MAO-B inhibitors. nih.gov

Nature and Size of Substituents : The size of the substituent is a key determinant of binding. Small substituents, such as a hydroxyl group, can be accommodated at both the C4 and C6 positions of the aminoindan ring. nih.gov However, bulkier substituents are not well-tolerated at the C6 position due to the tight packing of surrounding amino acid residues in the enzyme's active site. nih.gov For example, a bulky carbamate (B1207046) moiety is tolerated at the C4 position, where it can occupy the entrance cavity of the MAO-B active site, but not at the C6 position. nih.govresearchgate.net This highlights that the indane ring can adopt different binding orientations depending on the nature and position of its substituents. nih.gov

The following table summarizes the impact of substituent position on the indane ring for MAO-B inhibition.

Substituent Position Impact on MAO-B Inhibitory Potency Rationale
C4 Tolerates both small (e.g., -OH) and bulkier (e.g., carbamate) groups. nih.govresearchgate.netThe substituent can occupy the entrance cavity of the MAO-B active site. nih.gov
C5 Generally results in weaker inhibitors compared to C6 substitution. nih.govLess optimal positioning within the active site for potent inhibition.
C6 Potent and selective inhibition with small substituents. nih.govThe C6 position is in a sterically constrained area of the active site, not tolerating bulky groups. nih.gov

Influence of the Propargyl Amine Side Chain on Activity

The N-propargyl group is a hallmark of several potent irreversible MAO inhibitors, including rasagiline. mdpi.comnih.gov This moiety is fundamental to the compound's primary mechanism of MAO inhibition.

The propargylamine (B41283) side chain is responsible for the irreversible, mechanism-based inhibition of MAO-B. nih.govnih.gov It forms a covalent adduct with the N5 position of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site. mdpi.comnih.govnih.gov This covalent linkage leads to the irreversible inactivation of the enzyme. nih.govrmmj.org.il The reaction is highly specific and is a key feature of this class of inhibitors. nih.gov

Interestingly, the neuroprotective effects of rasagiline and its derivatives are not solely dependent on MAO-B inhibition. researchgate.net Studies have shown that the propargylamine moiety itself is crucial for these neuroprotective properties. nih.gov This activity is associated with the induction of anti-apoptotic proteins and neurotrophic factors, a mechanism independent of its interaction with the FAD cofactor of MAO. researchgate.netnih.gov For example, propargylamine itself can induce the secretion of the non-amyloidogenic soluble form of amyloid precursor protein (sAPPα), an effect also seen with rasagiline. nih.gov

Stereochemical Requirements for Biological Activity

The biological activity of N-propargyl-1-aminoindan is highly dependent on its stereochemistry at the C1 position of the indane ring. There is a striking degree of stereoselectivity for the inhibition of MAO-B. nih.gov

The (R)-enantiomer, rasagiline, is a highly potent and selective inhibitor of MAO-B. nih.govnih.gov In contrast, the (S)-enantiomer, known as TVP 1022, is significantly less active. nih.gov Studies comparing the two isomers found that the (S)-isomer is thousands of times less active than the (R)-isomer for the inhibition of MAO-B. nih.gov The racemic mixture of N-propargyl-1-aminoindan (AGN 1135) displays approximately half the potency of the pure (R)-enantiomer, which indicates no inhibitory interaction between the two optical isomers at the active site of MAO. nih.gov This pronounced stereoselectivity underscores the precise conformational fit required for the (R)-enantiomer within the MAO-B active site. nih.govnih.gov

Compound Stereochemistry Relative MAO-B Inhibitory Potency Selectivity for MAO-B vs. MAO-A
Rasagiline (TVP-1012) R-enantiomerHighHighly selective for MAO-B nih.gov
TVP 1022 S-enantiomerVery Low (1/3,800th of rasagiline)Little to no selectivity nih.gov
AGN 1135 Racemic mixtureModerate (~1/2 of rasagiline)N/A

Rational Design Principles for Enhanced Selectivity and Potency

The rational design of novel MAO-B inhibitors with improved selectivity and potency builds on the structural understanding of the enzyme's active site and its interaction with inhibitors like rasagiline. A key principle is exploiting the differences between the active sites of MAO-A and MAO-B. nih.gov

Design strategies often involve a blueprint of two phenyl or heterocyclic rings connected by a spacer of appropriate length. researchgate.net For rasagiline analogues, the indan (B1671822) ring occupies the substrate cavity, interacting with a hydrophobic "aromatic cage" formed by Tyr398 and Tyr435. nih.gov The propargyl group extends toward the FAD cofactor for covalent modification. acs.org Computational studies, including molecular dynamics simulations and quantum chemical analysis, have been employed to elucidate the precise mechanism of inhibition and to identify structural determinants that affect affinity and reaction rates. acs.orgacs.org This knowledge allows for the design of mechanism-based drugs, such as transition-state analogues, that could enhance efficacy and selectivity, potentially allowing for lower therapeutic doses and reduced side effects. acs.org

Development of Multifunctional Derivatives and Their SAR

A modern therapeutic approach involves designing multifunctional ligands that can act on multiple targets implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov This strategy has led to the development of novel derivatives of rasagiline that combine its MAO-B inhibitory and neuroprotective properties with other pharmacological activities. mdpi.comnih.gov

Two prominent examples are ladostigil (B1674322) and M-30:

Ladostigil (TV3326) : This compound integrates the N-propargyl-aminoindan moiety of rasagiline with a carbamate group, the active pharmacophore of cholinesterase inhibitors like rivastigmine. nih.govnih.gov The resulting molecule, (N-propargyl-(3R) aminoindan-5-yl)-ethyl methyl carbamate, possesses both MAO-B and cholinesterase inhibitory activities. researchgate.netnih.gov This dual action is intended to address both dopaminergic and cholinergic deficits observed in certain dementias. nih.gov

M-30 : This derivative was created by merging the propargyl moiety of rasagiline with the structure of a brain-permeable iron chelator, VK-28. nih.govnih.gov The resulting compound, 5-[N-methyl-N-propargylaminomethyl]-8-hydroxyquinoline, acts as a multifunctional antioxidant and iron chelator, targeting oxidative stress and metal dysregulation, which are key pathological features of neurodegenerative disorders. nih.govnih.gov

The SAR of these multifunctional compounds demonstrates that the core neuroprotective effects of the propargylaminoindan structure can be retained while adding new functionalities. nih.gov Preclinical studies have confirmed that these hybrid molecules exhibit activities relevant to treating Alzheimer's disease by regulating amyloid precursor protein processing, activating key signaling pathways, and inhibiting cell death markers. nih.govnih.gov

Preclinical Research Models and in Vitro Investigations

In Vitro Neuroprotection Models

Cellular models provide a controlled environment to investigate the direct effects of compounds on neuronal survival and to dissect the molecular pathways involved in neuroprotection.

Human neuroblastoma cell lines, especially the dopaminergic SH-SY5Y line, are extensively used to model neuronal cell death. Studies have shown that N-propargyl-1(R)-aminoindan (rasagiline) protects these cells from apoptosis induced by a range of neurotoxins. researchgate.netnih.govresearchgate.net One key mechanism of this protection is the stabilization of the mitochondrial membrane potential, which is often disrupted by toxins. nih.gov Rasagiline (B1678815) was found to prevent the collapse of the mitochondrial membrane potential initiated by neurotoxins like SIN-1 and N-methyl(R)salsolinol. researchgate.netnih.gov

Cell LineKey FindingsReferences
SH-SY5YProtects against apoptosis by stabilizing mitochondrial membrane potential. researchgate.netnih.gov
SH-SY5YIncreases expression of anti-apoptotic Bcl-2 family proteins. nih.gov
SH-SY5YInduces expression of neurotrophic factors (GDNF, BDNF). nih.gov
SK-N-SHThe metabolite 1-(R)-aminoindan shows neuroprotective properties against cell death. nih.gov

PC12 cells, derived from a rat adrenal medulla tumor, are another common model in neuroprotection studies. In these cells, N-propargyl-1(R)-aminoindan (rasagiline) has been shown to protect against apoptotic cell death induced by toxins such as N-methyl-(R)salsolinol. nih.gov Similar to its action in SH-SY5Y cells, the compound's protective effects in PC12 cells are linked to the prevention of mitochondrial membrane potential collapse and the subsequent activation of the apoptotic cascade. researchgate.net

Studies have demonstrated that N-propargyl-1(R)-aminoindan (rasagiline) can increase the survival of cultured fetal mesencephalic dopaminergic neurons. nih.gov These primary neurons are highly relevant for studying Parkinson's disease, and the ability of a compound to protect them in culture is a significant indicator of its neuroprotective potential.

To mimic the neurodegenerative process in vitro, various neurotoxins are used to induce cell death in neuronal cultures. N-propargyl-1(R)-aminoindan (rasagiline) has demonstrated protective effects against a variety of these toxins. nih.gov

SIN-1 : This compound generates peroxynitrite, a potent oxidant that induces apoptosis. Rasagiline effectively reduces apoptotic DNA damage in SH-SY5Y cells exposed to SIN-1 by stabilizing the mitochondrial membrane potential. researchgate.netnih.govresearchgate.net

N-methyl(R)salsolinol : An endogenous neurotoxin implicated in Parkinson's disease, it induces apoptosis in SH-SY5Y and PC12 cells. Rasagiline protects against this toxin by preventing mitochondrial dysfunction and suppressing death signal transduction. researchgate.netnih.govnih.gov

6-hydroxydopamine (6-OHDA) : A widely used neurotoxin that selectively destroys dopaminergic neurons. Rasagiline has been shown to protect against 6-OHDA-induced toxicity in various in vitro models. nih.gov

MPTP : The active metabolite of this neurotoxin, MPP+, also causes neuronal death. Rasagiline has shown neuroprotective activity against MPTP-induced damage in cellular models. nih.govnih.gov

Rotenone : This pesticide inhibits complex I of the mitochondrial respiratory chain. Selegiline (B1681611), a related propargylamine (B41283), has been shown to prevent the increase of autophagy-related proteins in a rotenone-induced rat model of Parkinson's disease. nih.gov

NeurotoxinCell Model(s)Protective Mechanism of N-propargyl-1(R)-aminoindan (rasagiline)References
SIN-1SH-SY5YStabilizes mitochondrial membrane potential, reduces apoptotic DNA damage. researchgate.netnih.govresearchgate.net
N-methyl(R)salsolinolSH-SY5Y, PC12Prevents mitochondrial dysfunction and suppresses apoptosis. researchgate.netnih.govnih.gov
6-hydroxydopamine (6-OHDA)SH-SY5YProtects against toxin-induced cell death. nih.gov
MPTPSH-SY5YProtects cells from toxin-induced autophagic response. nih.govnih.gov

Preclinical Animal Models

Animal models are crucial for evaluating the in vivo efficacy of potential neuroprotective agents in a complex biological system that better reflects human disease.

Rodent models, particularly those for Parkinson's disease, are widely used in preclinical research. houstonmethodist.org The most common model involves the unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the rat brain, which leads to the progressive loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease. nih.govneurofit.comspringernature.comnih.gov

In Sprague-Dawley rats with 6-OHDA-induced lesions, chronic administration of N-propargyl-1(R)-aminoindan (rasagiline) has been shown to markedly increase the survival of dopaminergic neurons in the damaged substantia nigra. nih.gov Studies have reported a significant preservation of tyrosine hydroxylase-positive neurons, with increases of up to 97% and 119% compared to controls. nih.gov This neuroprotection also translates to functional benefits, as treatment with rasagiline abolished the motor stereotypies associated with the nigrostriatal lesion. nih.gov Pre-treatment with the compound was found to prevent the loss of dopaminergic neurons in the substantia nigra pars compacta and the loss of dopamine (B1211576) terminals in the striatum by approximately 35%. nih.gov These findings from in vivo models provide strong support for the neuroprotective potential of N-propargyl-1(R)-aminoindan derivatives. nih.gov

Animal ModelNeurotoxinKey OutcomesReferences
Sprague-Dawley Rat6-hydroxydopamine (6-OHDA)Markedly increased survival of dopaminergic neurons in the substantia nigra. nih.gov
Rat Model of PD6-hydroxydopamine (6-OHDA)Abolished motor stereotypies associated with the lesion. nih.gov
Rodent Model of PD6-hydroxydopamine (6-OHDA)Prevented loss of dopamine terminals in the striatum by ~35%. nih.gov

Models of Traumatic Brain Injury

There is no publicly available scientific literature or preclinical research data detailing the use of 5-Hydroxy-N-propargyl-1(R)-aminoindan in established animal models of traumatic brain injury. Standard TBI models, such as fluid percussion injury (FPI), controlled cortical impact (CCI), and weight drop injury, have been extensively used to study the pathophysiology of brain injury and evaluate potential therapeutic agents. However, investigations into the neuroprotective potential of this compound within these or any other TBI-specific models have not been reported in the accessible scientific domain. Consequently, there are no research findings or data tables to present on this topic.

Biochemical Assays for Enzyme Activity and Protein Expression

Similarly, specific data from biochemical assays detailing the effects of this compound on enzyme activity and protein expression are not available in peer-reviewed literature. While related compounds with a propargylamine structure are known to interact with enzymes such as monoamine oxidase (MAO), dedicated studies quantifying the inhibitory constants (e.g., IC₅₀, Kᵢ) or the specific impact of this compound on MAO-A or MAO-B activity have not been published.

Furthermore, there is a lack of research on how this particular compound influences the expression levels of key proteins involved in cellular stress, apoptosis, or inflammation, which are commonly investigated in neuroprotection studies. Therefore, no detailed research findings or interactive data tables on its effects on specific enzymes or protein expression can be provided.

Future Research Directions and Potential Applications As Research Tools

Further Elucidation of Non-MAO Mediated Mechanisms

While the inhibition of MAO-B is a primary mechanism, a significant body of research indicates that the neuroprotective effects of propargylamine (B41283) derivatives like 5-Hydroxy-N-propargyl-1(R)-aminoindan are not solely dependent on this action. rasagiline.comnih.gov The S-enantiomer of rasagiline (B1678815), which has a 1000-fold weaker MAO inhibitory activity, demonstrates similar neuroprotective properties, underscoring the importance of non-MAO-related pathways. rasagiline.comnih.gov Future research is directed at fully understanding these complex mechanisms.

Anti-apoptotic Properties: A crucial area of investigation is the compound's profound anti-apoptotic activity. Research has shown that the propargylamine moiety is instrumental in these effects. nih.govrasagiline.com Key mechanisms include:

Regulation of the Bcl-2 Protein Family: These compounds have been shown to upregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins like Bad and Bax. rasagiline.comnih.govdrugbank.com This shifts the cellular balance towards survival, protecting neurons from apoptotic cell death. nih.govdrugbank.com

Mitochondrial Stabilization: They prevent the collapse of the mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore, critical events in the apoptotic cascade. rasagiline.comresearchgate.net This stabilization prevents the release of pro-apoptotic factors like cytochrome C. researchgate.net

Inhibition of Caspase Activation: By preserving mitochondrial integrity, these compounds prevent the activation of downstream executioner caspases, such as caspase-3, which are responsible for dismantling the cell during apoptosis. nih.gov

Prevention of GAPDH Translocation: They have been observed to prevent the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from the cytoplasm to the nucleus, a process associated with neurotoxin-induced apoptosis. rasagiline.comnih.gov

Modulation of Signaling Pathways: The neuroprotective effects are also linked to the modulation of key intracellular signaling pathways:

Activation of Protein Kinase C (PKC) and MAP Kinase: Rasagiline and its derivatives can activate PKC and mitogen-activated protein kinase (MAPK) signaling pathways. rasagiline.comnih.gov This activation is linked to the processing of amyloid precursor protein (APP), promoting the release of the non-amyloidogenic, neuroprotective sAPPα fragment. rasagiline.comdaneshyari.comnih.gov

NF-κB Activation: N-propargyl-1(R)-aminoindan (rasagiline) has been found to induce the expression of glial cell line-derived neurotrophic factor (GDNF) in neuroblastoma cells. nih.gov This effect is mediated through the activation of the nuclear factor-kappaB (NF-κB) transcription factor, a pathway that its analogue without the propargyl group, aminoindan, does not activate. nih.gov

Antioxidant and Iron Chelation Properties: The development of multifunctional compounds like M-30, which combines the propargyl moiety of rasagiline with an iron-chelating scaffold, points to the potential antioxidant properties inherent in this chemical structure. rasagiline.comnih.gov Iron accumulation in the brain is linked to oxidative stress in several neurodegenerative diseases. rasagiline.com The ability to chelate iron can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction. rasagiline.com Furthermore, some studies suggest that the neuroprotective activity may also involve the activation of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. researchgate.net

Table 1: Key Non-MAO Mediated Neuroprotective Mechanisms

Mechanism Key Proteins/Pathways Involved Observed Effects
Anti-apoptosis Bcl-2 family (Bcl-2, Bcl-xL, Bad, Bax) rasagiline.comnih.gov, Caspase-3 nih.gov, GAPDH rasagiline.com Increased neuronal survival, mitochondrial stabilization.
Signal Transduction Protein Kinase C (PKC) nih.govnih.gov, MAP Kinase rasagiline.comnih.gov, NF-κB nih.gov Promotion of neuroprotective APP processing, increased GDNF expression. rasagiline.comnih.gov
Neuroinflammation Potentially reduced inflammatory responses (inferred from multifunctional derivatives). -
Iron Chelation (Observed in hybrid molecules like M-30) rasagiline.comnih.govnih.gov Reduction of iron-induced oxidative stress. rasagiline.com

Exploration of Novel Pharmacological Targets

The diverse biological activities of this compound and its parent compounds suggest interactions with multiple cellular targets beyond MAO. Identifying these novel targets is a key goal for future research, which could unveil new therapeutic strategies for neurodegenerative disorders.

Bcl-2 Family Proteins: The consistent upregulation of anti-apoptotic Bcl-2 proteins positions this family as a direct or indirect pharmacological target. nih.govresearchgate.netnih.gov Future studies could explore the precise interaction between the propargylamine structure and the regulatory domains of these proteins or their upstream signaling pathways.

Protein Kinase C (PKC): The activation of PKC is a recurring theme in the neuroprotective actions of these compounds. researchgate.netnih.govnih.gov Research is needed to determine if this is a direct interaction or a downstream consequence of another cellular event. Identifying the specific PKC isozymes involved (e.g., α and ε) could lead to the development of more targeted therapies. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3 is a critical enzyme implicated in a wide range of cellular processes, including apoptosis and tau phosphorylation, a hallmark of Alzheimer's disease. nih.gov While direct inhibition by this compound has not been extensively documented, GSK-3 inhibitors are being explored as treatments for neurodegenerative diseases, making it a plausible and valuable target to investigate for this class of compounds. nih.gov

NF-κB Transcription Factor: The activation of NF-κB leading to increased GDNF synthesis presents another important pharmacological target. nih.gov Understanding how the propargyl moiety triggers this pathway could provide a basis for designing drugs that specifically enhance the production of endogenous neurotrophic factors.

Design of New Multifunctional Compounds Based on the this compound Scaffold

The chemical structure of this compound serves as a versatile and effective scaffold for developing multifunctional or "multi-target" drugs. nih.gov This approach aims to address the complex, multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's disease by engaging multiple pathological targets simultaneously. rasagiline.comnih.gov

Cholinesterase and MAO Inhibition: A prominent example is ladostigil (B1674322) (TV3326), which was created by incorporating a carbamate (B1207046) moiety (responsible for cholinesterase inhibition, similar to rivastigmine) into the rasagiline structure. rasagiline.comnih.gov This dual-action compound retains the neuroprotective and MAO-inhibitory properties of the original scaffold while also addressing the cholinergic deficit seen in Alzheimer's disease. rasagiline.comnih.gov

Iron Chelation and MAO Inhibition: Another innovative design is M-30, which integrates the N-propargylaminoindan moiety into an 8-hydroxyquinoline-based iron chelator. nih.govnih.gov This compound combines the neuroprotective effects of the propargylamine group with the ability to chelate excess iron, thereby mitigating oxidative stress. nih.govnih.gov

Future Hybrids: The success of these initial designs paves the way for future hybrids. The this compound scaffold could be combined with moieties targeting other relevant pathways, such as anti-inflammatory agents, GSK-3β inhibitors, or compounds that prevent protein aggregation.

Table 2: Examples of Multifunctional Compounds Based on the Propargyl-Aminoindan Scaffold

Compound Added Moiety/Function Additional Therapeutic Target(s)
Ladostigil (TV3326) Carbamate group rasagiline.comnih.gov Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) rasagiline.com
M-30 8-hydroxyquinoline nih.gov Iron (Fe³⁺) chelation nih.govnih.gov

Utility as Chemical Probes for Neurobiological Systems

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. Given its high potency and selectivity for MAO-B, this compound and its parent compound rasagiline are valuable tools for neurobiological research. researchgate.netnih.gov

Investigating MAO-B Function: Its irreversible and highly selective inhibition of MAO-B allows researchers to precisely dissect the role of this enzyme in both normal brain function and in pathological states. It can be used in cellular and animal models to study the consequences of MAO-B inhibition on neurotransmitter levels, oxidative stress, and neuronal viability.

Exploring Non-MAO Pathways: By comparing the effects of the active (R)-enantiomer with its much less active (S)-enantiomer, researchers can isolate and study the non-MAO-mediated neuroprotective effects, such as the activation of PKC and the induction of Bcl-2. rasagiline.comnih.gov This comparative pharmacology is crucial for validating new drug targets.

Mapping Active Sites: As a ligand that forms a covalent bond with the FAD cofactor of MAO-B, it can be used in structural biology studies (e.g., X-ray crystallography) to map the enzyme's active site. acs.org This information is invaluable for understanding enzyme-substrate interactions and for the rational design of new inhibitors.

Advanced Computational and In Silico Modeling for Drug Discovery

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, and they are particularly relevant for optimizing and understanding compounds like this compound.

Mechanism of Action Studies: Quantum chemical analysis and molecular dynamics simulations have been used to elucidate the precise chemical mechanism of irreversible inhibition of MAO-B by propargylamine inhibitors like rasagiline. acs.org These studies can model the reaction steps, from initial noncovalent binding to the formation of the covalent adduct with the FAD cofactor, providing insights that are difficult to obtain through experimental methods alone. acs.org

Structure-Based Drug Design: The availability of high-resolution crystal structures of MAO-B in complex with various N-propargylaminoindan inhibitors provides a template for structure-based drug design. acs.org Computational docking and virtual screening can be used to predict how novel derivatives will bind to the enzyme's active site, allowing for the rational design of inhibitors with improved potency, selectivity, or pharmacokinetic properties.

Predicting Pharmacological Profiles: In silico models can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs, helping to prioritize compounds for synthesis and experimental testing. This computational pre-screening can significantly accelerate the drug development process and reduce costs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。